molecular formula C13H16N2 B7765393 (+-)-Tetrahydrozoline CAS No. 67731-53-7

(+-)-Tetrahydrozoline

Cat. No.: B7765393
CAS No.: 67731-53-7
M. Wt: 200.28 g/mol
InChI Key: BYJAVTDNIXVSPW-UHFFFAOYSA-N
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Description

Tetrahydrozoline hydrochloride (CAS 522-48-5) is a well-characterized imidazoline derivative with potent vasoconstrictive properties, functioning as a selective alpha-1 adrenergic (α1-AR) receptor agonist . It is a key compound for research in ocular physiology and vascular biology. Its primary mechanism of action involves the direct stimulation of α1-adrenergic receptors on vascular smooth muscle, which triggers a G-protein coupled receptor signaling cascade. This activation leads to the constriction of conjunctival blood vessels and is a valuable tool for investigating the regulation of vascular tone . In a research context, Tetrahydrozoline is primarily used to study models of ocular redness and conjunctival congestion. Its application allows for the exploration of adrenergic receptor function and the physiological response to vasoconstriction in controlled settings . Researchers also utilize it to investigate phenomena such as tachyphylaxis, a rapid decrease in response to a drug following initial administration, which has been associated with chronic α1-adrenergic agonist exposure . It is crucial to note that this product is provided strictly "For Research Use Only" and is not intended for diagnostic or therapeutic purposes. Tetrahydrozoline must not be used in humans. Accidental ingestion, even in small amounts, can lead to serious adverse effects, including profound sedation, bradycardia, hypotension, and respiratory depression, particularly in children .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13/h1-2,4,6,12H,3,5,7-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJAVTDNIXVSPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C3=NCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

522-48-5 (mono-hydrochloride)
Record name Tetrahydrozoline
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DSSTOX Substance ID

DTXSID1047861
Record name Tetrahydrozoline
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Molecular Weight

200.28 g/mol
Source PubChem
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CAS No.

84-22-0, 67731-53-7
Record name (±)-Tetrahydrozoline
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Record name Tetrahydrozoline
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Record name Tetrahydrozoline, (-)-
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Record name TETRAHYDROZOLINE
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Record name Tetrahydrozoline
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Melting Point

>250
Record name Tetryzoline
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrozoline is synthesized through a multi-step chemical process. The primary method involves the reaction of 1,2,3,4-tetrahydronaphthalene with ethylenediamine, followed by cyclization to form the imidazoline ring. The reaction conditions typically involve the use of solvents like methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, tetrahydrozoline hydrochloride is produced by reacting tetrahydrozoline base with hydrochloric acid. The process involves careful control of temperature and pH to ensure high yield and purity. The final product is then crystallized and purified for use in pharmaceutical formulations .

Chemical Reactions Analysis

Electrochemical Oxidation Mechanisms

Tetrahydrozoline undergoes pH-dependent electrochemical oxidation at modified screen-printed carbon electrodes (SPCEs). Key findings include:

  • Oxidation Potential : Eox=0.960VE_{\text{ox}} = 0.960 \, \text{V} (vs. Ag/AgCl) in Britton-Robinson buffer (pH 9.0) using CuO/zeolite-modified electrodes .

  • Electron Transfer : Two electrons and two protons participate in the irreversible oxidation process, as confirmed by Laviron’s equation .

  • Reaction Site : Molecular orbital calculations indicate oxidation occurs at the nitrogen atom in the five-membered imidazoline ring .

Table 1: Electrochemical Parameters of Tetrahydrozoline Oxidation

ParameterValueSource
Oxidation Potential0.960 V (pH 9.0)
Electron Transfer (n)2
Transfer Coefficient (α)0.73
Rate Constant (κ)1.52×103s11.52 \times 10^{-3} \, \text{s}^{-1}

pH Dependence and Reaction Kinetics

The oxidation process is strongly influenced by pH due to proton involvement:

  • Nernstian Slope : ΔE/ΔpH=0.0425V/pH\Delta E / \Delta \text{pH} = -0.0425 \, \text{V/pH}, close to the theoretical Nernstian value of -0.059 V/pH .

  • Reaction Mechanism :

    THZTHZox+2e+2H+\text{THZ} \rightarrow \text{THZ}_{\text{ox}} + 2\text{e}^- + 2\text{H}^+

    Protonation of THZ (pKa=10.5\text{p}K_a = 10.5) affects electron transfer efficiency .

Table 2: pH-Dependent Oxidation Potentials

pHOxidation Potential (V)
7.01.12
8.01.08
9.00.96
10.00.84
Data derived from cyclic voltammetry .

Voltammetric Behavior and Electron Transfer

Scan rate studies reveal diffusion-controlled kinetics:

  • Current vs. Scan Rate : Linear correlation (r=0.9993r = 0.9993) between peak current (IpI_p) and ν\sqrt{\nu} .

  • Irreversibility : Peak potential shifts negatively with increasing scan rate, confirming irreversible oxidation .

Table 3: Scan Rate Effects on Oxidation Current

Scan Rate (V/s)Peak Current (µA)
0.0112.5
0.0528.3
0.1040.1
0.2056.8
Measurements using differential pulse voltammetry .

Molecular Orbital Analysis of Oxidation

Density functional theory (DFT) calculations show:

  • HOMO Localization : Highest occupied molecular orbital (HOMO) resides on the nitrogen atom of the imidazoline ring, identifying it as the primary oxidation site .

  • Reaction Pathway : Oxidation proceeds via deprotonation followed by electron transfer, forming a radical cation intermediate .

Comparative Analysis with Previous Electrode Systems

CuO/zeolite-modified electrodes outperform gold-film carbon paste electrodes:

  • Sensitivity : Detection limit of 0.0799μg/mL0.0799 \, \mu\text{g/mL} vs. 0.12μg/mL0.12 \, \mu\text{g/mL} for gold-based systems .

  • Mechanism : Diffusion-controlled oxidation (CuO/zeolite) vs. adsorption-controlled (gold) .

Table 4: Electrode Performance Comparison

ParameterCuO/ZeoliteGold-Film
Detection Limit (µg/mL)0.07990.12
Linear Range (µg/mL)0.24–57.20.5–50
Reaction MechanismDiffusionAdsorption
Data from .

Scientific Research Applications

Introduction to Tetrahydrozoline

Tetrahydrozoline (THZ) is an imidazoline derivative primarily used as a topical decongestant in ophthalmic and nasal formulations. It acts as an alpha-adrenergic agonist, providing symptomatic relief from redness and discomfort in the eyes due to minor irritations. Despite its common applications, tetrahydrozoline has garnered attention for its potential misuse and adverse effects, particularly in non-medical contexts.

Ophthalmic Use

Tetrahydrozoline is widely recognized for its effectiveness in treating ocular redness and irritation. It is commonly found in over-the-counter products like Visine. The mechanism involves the stimulation of alpha-1 adrenergic receptors, leading to vasoconstriction and reduced blood flow to the conjunctiva, thereby alleviating redness .

Table 1: Common Ophthalmic Formulations Containing Tetrahydrozoline

Product NameConcentrationIndications
Visine0.05%Redness relief
Tyzine0.1%Nasal decongestion

Nasal Decongestion

In addition to its ophthalmic uses, tetrahydrozoline is utilized in nasal sprays for relieving nasal congestion. Similar to its ocular application, it works by causing vasoconstriction in the nasal mucosa, thus reducing swelling and congestion .

Pharmacokinetics and Toxicology

Research has demonstrated that tetrahydrozoline can be absorbed systemically even when applied topically. A study indicated that after ocular administration, tetrahydrozoline was detectable in serum and urine for up to 12 hours, with a mean half-life of approximately 6 hours . This systemic absorption raises concerns regarding potential toxicity, especially in cases of accidental ingestion or misuse.

Case Study: Accidental Ingestion

An 18-month-old child exhibited severe symptoms including diarrhea and somnolence after ingesting tetrahydrozoline-containing eye drops. This case underscores the risks associated with unintentional exposure to this compound .

Non-Medical Uses and Misuse

Recent literature highlights the non-medical applications of tetrahydrozoline, particularly its use in drug-facilitated sexual assaults and other criminal activities. The compound can produce false negative results on drug tests, making it a substance of concern for law enforcement .

Table 2: Documented Non-Medical Uses of Tetrahydrozoline

Use CaseDescription
Drug FacilitationUsed to incapacitate victims
Criminal ActivitiesAssociated with homicide and other crimes
False Negative Drug TestsCan interfere with standard drug testing methods

Mechanism of Action

Tetrahydrozoline exerts its effects by stimulating alpha-adrenergic receptors in the arterioles of the conjunctiva and nasal mucosa. This stimulation leads to vasoconstriction, reducing blood flow and alleviating symptoms such as redness and congestion. The compound primarily targets alpha-1 adrenergic receptors, which are G-protein-coupled receptors involved in regulating vascular tone .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Activity

Tetrahydrozoline belongs to the imidazoline class, alongside naphazoline , oxymetazoline , phenylephrine , and clonidine . Key pharmacological differences include:

Compound Receptor Selectivity Potency (Rabbit Aorta Contraction) Clinical Use
Tetrahydrozoline α₁ > α₂ ED₅₀ = 6.5 (log molar) Ocular decongestant
Naphazoline α₁ > α₂ ED₅₀ = 7.95 (log molar) Ocular/nasal decongestant
Oxymetazoline α₁ > α₂ (partial agonist) ED₅₀ = 8.4 (log molar) Nasal decongestant (long-acting)
Phenylephrine α₁ (pure agonist) ED₅₀ = 7.31 (log molar) Ocular/nasal decongestant, hypotension
Clonidine α₂ > α₁ (central action) N/A Hypertension, ADHD, opioid withdrawal
  • Potency : Oxymetazoline and naphazoline exhibit higher α₁-adrenergic potency than tetrahydrozoline, explaining their prolonged decongestant effects .
  • Efficacy : In histamine-induced erythema studies, naphazoline 0.02% demonstrated superior conjunctival blanching compared to tetrahydrozoline 0.05% .

Clinical Efficacy

  • Onset/Duration : Tetrahydrozoline 0.1% achieves rapid blanching (<1 minute) with effects lasting up to 4 hours, comparable to naphazoline 0.02% .
  • Concentration Dependence : A weaker tetrahydrozoline solution (0.05%) showed similar efficacy to 0.1% in reducing redness but required more frequent dosing .

Toxicity Profile

Parameter Tetrahydrozoline Clonidine Naphazoline
Overdose Effects Bradycardia, hypotension Hypotension, sedation Hypertension (rebound)
Pediatric Risk High (accidental ingestion) Moderate Low
Adult Toxicity Rising cases (malicious use) Rare Rare
  • Mechanistic Similarities : Tetrahydrozoline and clonidine both act centrally to reduce sympathetic outflow, but clonidine’s α₂ selectivity makes it more prone to causing sedation .

Chemical and Regulatory Profile

  • Stability : Tetrahydrozoline hydrochloride in eye drops remains stable for ≥4 years under 4°C storage .
  • Regulatory Status : Tetrahydrozoline is classified as Schedule 2 in poison regulations, similar to tetryzoline, reflecting its low systemic toxicity at therapeutic doses .

Research Findings and Innovations

  • Analytical Methods : HPLC and UV spectrophotometry enable precise quantification of tetrahydrozoline in formulations, with relative standard deviations <1% .

Biological Activity

Tetrahydrozoline, also known as tetryzoline, is a sympathomimetic agent primarily used in ophthalmic and nasal formulations for its vasoconstrictive properties. This article explores its biological activity, pharmacodynamics, case studies highlighting its effects, and research findings.

Pharmacodynamics

Tetrahydrozoline acts predominantly as an alpha-1 adrenergic receptor agonist , leading to vasoconstriction in the conjunctival blood vessels and nasal passages. This mechanism alleviates symptoms such as ocular redness and nasal congestion caused by minor irritants or allergic reactions. The compound can also interact with alpha-2 adrenergic receptors, influencing central nervous system activities, which may lead to various systemic effects such as hypotension and bradycardia .

Key Pharmacokinetic Properties

  • Half-Life : Approximately 6 hours after ocular administration.
  • Absorption : Rapidly absorbed from the gastrointestinal tract; detectable in urine within 24 hours post-administration.
  • Serum Concentration : Following administration of 0.05% solution, serum concentrations range from 0.068 to 0.380 ng/mL .

Case Studies

Several case studies have documented the adverse effects associated with tetrahydrozoline, particularly concerning unintentional ingestion.

  • Bradycardia and Complete Heart Block :
    A case involving a 76-year-old man who ingested 120 mL of 0.05% tetrahydrozoline (equivalent to eight bottles of Visine) resulted in severe bradycardia and complete heart block. Initial ECG showed significant cardiac disturbances that required monitoring for over 24 hours .
  • Persistent Cardiovascular Effects :
    Another report described a patient experiencing prolonged cardiovascular effects lasting up to 36 hours after unintentional ingestion of a smaller quantity (67 to 102 mcg/kg). Symptoms included lethargy, dizziness, and hypotension .

Research Findings

Recent studies have focused on the broader implications of tetrahydrozoline's biological activity:

  • Toxicity Reports : The FDA has documented numerous cases of accidental ingestion by children, with doses as low as 2 mL causing severe respiratory depression and bradycardia . The lowest published toxic dose in children is noted at 175 mg/kg .
  • Cardiovascular and Neurological Effects : Research indicates that tetrahydrozoline can cross the blood-brain barrier, leading to potential neurological effects such as sedation and hypothermia alongside cardiovascular impacts like hypotension .

Summary Table of Biological Activity

Property Details
Mechanism of Action Alpha-1 adrenergic receptor agonist
Primary Uses Ocular redness relief, nasal decongestion
Half-Life ~6 hours
Serum Concentration Range 0.068 - 0.380 ng/mL
Toxic Dose (Children) TDLo: 175 mg/kg
Common Adverse Effects Bradycardia, hypotension, CNS depression

Q & A

Q. How can researchers address discrepancies between preclinical and clinical efficacy data for tetrahydrozoline?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
  • Reconcile in vitro receptor affinity data with clinical outcomes (e.g., vasoconstriction magnitude) using meta-analysis.
  • Investigate interspecies differences in α-adrenergic receptor expression .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+-)-Tetrahydrozoline
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Reactant of Route 2
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